molecular formula C14H11FO2 B311028 3-methylphenyl 3-fluorobenzoate

3-methylphenyl 3-fluorobenzoate

Cat. No.: B311028
M. Wt: 230.23 g/mol
InChI Key: UIXLXXNLGFASHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methylphenyl 3-fluorobenzoate is an organic compound with the molecular formula C14H11FO2. This compound is a derivative of benzoic acid where the hydrogen atom in the benzene ring is replaced by a fluorine atom at the meta position and the carboxylic acid group is esterified with a 3-methylphenyl group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylphenyl 3-fluorobenzoate typically involves the esterification of 3-fluorobenzoic acid with 3-methylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acid resins or immobilized enzymes can be used to accelerate the esterification reaction. The use of automated systems and real-time monitoring ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methylphenyl 3-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: 3-Fluorobenzoic acid.

    Reduction: 3-Fluorobenzyl alcohol.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-methylphenyl 3-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methylphenyl 3-fluorobenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 3-fluorobenzoic acid and 3-methylphenol, which can then participate in various biochemical processes. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorobenzoic acid: The parent compound with a carboxylic acid group instead of an ester.

    3-Methylbenzoic acid: Similar structure but lacks the fluorine atom.

    3-Fluorobenzyl alcohol: The reduced form of the ester.

Uniqueness

3-methylphenyl 3-fluorobenzoate is unique due to the presence of both a fluorine atom and an ester group, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

Molecular Formula

C14H11FO2

Molecular Weight

230.23 g/mol

IUPAC Name

(3-methylphenyl) 3-fluorobenzoate

InChI

InChI=1S/C14H11FO2/c1-10-4-2-7-13(8-10)17-14(16)11-5-3-6-12(15)9-11/h2-9H,1H3

InChI Key

UIXLXXNLGFASHO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)F

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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